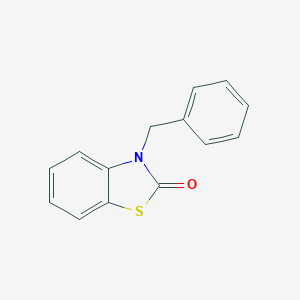

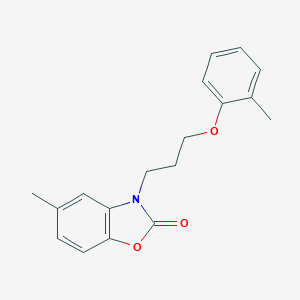

![molecular formula C18H19N5O3 B353041 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-68-2](/img/structure/B353041.png)

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,3,5-triazino[1,2-a]benzimidazol-2-amine . These types of compounds are often investigated for their biological activity .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 2-benzimidazolylguanidine with various reactants . For example, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve prototropic tautomerism . According to NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Antifungal and Anticancer Applications

1,2,4-Triazine derivatives have been reported to possess a broad spectrum of biological activities including antifungal and anticancer . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Anti-HIV and Anti-inflammatory Applications

These derivatives have also shown anti-HIV and anti-inflammatory activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity . The compounds were synthesized using microwave irradiation, which gave the desired products in less time, good yield, and higher purity . Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Analgesic and Antihypertensive Applications

1,2,4-Triazine derivatives have been reported to possess analgesic and antihypertensive activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Cardiotonic and Neuroleptic Applications

These derivatives have also shown cardiotonic and neuroleptic activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antiviral and Anti-protozoal Applications

1,2,4-Triazine derivatives have been found to exhibit antiviral and anti-protozoal activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Estrogen Receptor Modulators

1,2,4-Triazine derivatives have been reported to possess activities as estrogen receptor modulators . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimalarial Applications

These derivatives have also shown antimalarial activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Cyclin-Dependent Kinase Inhibitors

1,2,4-Triazine derivatives have been found to exhibit activities as cyclin-dependent kinase inhibitors . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antiparasitic Applications

These derivatives have also shown antiparasitic activities . The specific methods of application or experimental procedures were not detailed in the source. The outcomes of these applications are also not quantitatively detailed in the source.

Antimicrobial Applications

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared and evaluated for their antimicrobial activity . The compounds were synthesized using microwave irradiation, which gave the desired products in less time, good yield, and higher purity . Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Eigenschaften

IUPAC Name |

4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHLDBRZPXOSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

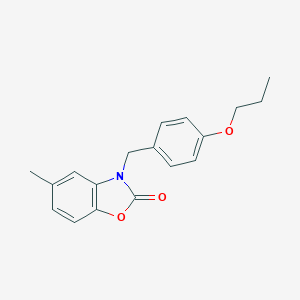

![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

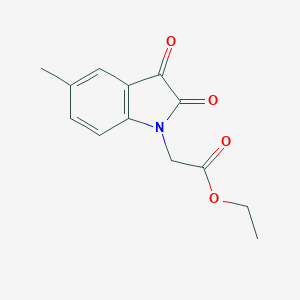

![3-[2-(4-bromophenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352962.png)

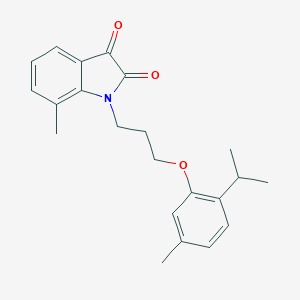

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)

![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)

![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)

![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)